Product packaging for 4-Isobutylphenol(Cat. No.:CAS No. 4167-74-2)

4-Isobutylphenol

Cat. No.: B1593399
CAS No.: 4167-74-2
M. Wt: 150.22 g/mol
InChI Key: GDEHXPCZWFXRKC-UHFFFAOYSA-N
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Description

4-Isobutylphenol (CAS 4167-74-2) is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound, also known as p-isobutylphenol, is characterized by a density of approximately 0.975 g/cm³ and a boiling point of 239.1°C . It is a significant compound in environmental research, particularly as a known metabolite and transformation product of the pharmaceutical Ibuprofen, a widely used non-steroidal anti-inflammatory drug . Studies on the chemical oxidation of Ibuprofen in aqueous systems have identified this compound as a key intermediate, making it a valuable reference standard for tracking the degradation pathways and environmental fate of this common pollutant in water treatment processes . This chemical is offered as a high-purity material for research applications only. It is essential for scientists investigating advanced oxidation processes, the environmental behavior of pharmaceuticals, and the development of analytical methods for contaminant detection. All products are strictly for research use in a laboratory setting and are not approved for human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1593399 4-Isobutylphenol CAS No. 4167-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHXPCZWFXRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961893
Record name 4-(2-Methylpropyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-74-2
Record name 4-Isobutylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Isobutylphenol and Its Functionalized Derivatives

Chemo- and Regioselective Synthesis Strategies for 4-Isobutylphenol

The selective synthesis of this compound, where the isobutyl group is specifically introduced at the para-position of the phenol (B47542) ring, is a key industrial challenge. Traditional Friedel-Crafts alkylation reactions often yield a mixture of ortho and para isomers, along with poly-alkylated products. pearson.comresearchgate.net However, significant progress has been made in developing more regioselective methods.

One common approach is the Friedel-Crafts alkylation of phenol with isobutene or tert-butyl alcohol. researchgate.netgoogle.com The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. While sulfuric acid can be used, it may lead to mixtures. researchgate.net To enhance para-selectivity, various solid acid catalysts and specialized catalytic systems have been explored. These include:

Aryl Sulfonic Acids : Highly acidic aryl sulfonic acids, such as trifluoromethanesulfonic acid, have been shown to be powerful and highly selective catalysts for producing para-alkylated phenols. google.com

Zeolites : Large-pore zeolites like H-Y, H-mordenite, and H-β have demonstrated efficiency in the alkylation of phenol, favoring the formation of the para-substituted product, particularly at higher temperatures. researchgate.net

Heteropolyacids : Catalysts like 12-tungstophosphoric acid supported on zirconia can be used for the selective alkylation of phenols under mild conditions, offering the advantage of being regenerable and economically viable. google.com

Hexafluoroisopropanol (HFIP) : HFIP has been used to promote highly regioselective Friedel-Crafts alkylation. It is believed to act as a weak Lewis acid that activates the alkylating agent while coordinating with the phenol's hydroxyl group, increasing steric hindrance at the ortho positions and thus favoring para-alkylation. rsc.org

The reaction between phenol and isobutene is reversible, and over the course of the reaction, the isomer distribution can shift to favor the more thermodynamically stable para isomer. researchgate.net Another strategy involves using aluminum phenoxide-type catalysts, which can selectively yield 2-alkylphenols (ortho-alkylation). researchgate.net Furthermore, rhenium complexes like Re₂(CO)₁₀ have been used as catalysts for the regioselective monoalkylation of phenols at either the ortho- or para-position. acs.org

Table 1: Catalysts and Conditions for Regioselective Alkylation of Phenol
Catalyst SystemAlkylating AgentKey FeatureSelectivityReference
Aryl Sulfonic Acids (e.g., CF₃SO₃H)Aliphatic OlefinsHighly acidic catalyst enhances para-selectivity.High para-selectivity google.com
Large-Pore Zeolites (e.g., H-Y, H-mordenite)Cyclohexanol (example)Shape selectivity of zeolite pores favors para isomer.High para-selectivity at higher temperatures researchgate.net
Supported Heteropolyacids (e.g., H₃PW₁₂O₄₀/ZrO₂)tert-Butyl alcoholMild conditions and catalyst is regenerable.High yield and selectivity google.com
HFIPTertiary alkyl bromidesActs as a weak Lewis acid and coordinating solvent.High para-selectivity rsc.org
Re₂(CO)₁₀Terminal AlkenesCatalytic system for selective monoalkylation.Ortho- or para-selective acs.org

Multicomponent Reaction Approaches Incorporating 4-Isobutylphenyl Structures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step by combining three or more reactants. The 4-isobutylphenyl scaffold can be efficiently incorporated into diverse molecular architectures using these methods.

A notable example is the one-pot, three-component synthesis of a 4H-pyran derivative. This reaction involves the condensation of 2-(4-isobutylphenyl)propanal, malononitrile, and isobutyl acetoacetate (B1235776). dicp.ac.cn Catalyzed by BF₃:OEt₂ in ethanol (B145695), this strategy is highly efficient for creating the isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate molecule. dicp.ac.cn The use of MCRs provides a direct and atom-economical route to complex heterocyclic structures that contain the 4-isobutylphenyl moiety. Such reactions are fundamental in generating libraries of druglike compounds for pharmaceutical research.

Table 2: Multicomponent Reaction Incorporating a 4-Isobutylphenyl Structure
Reaction TypeComponentsCatalystProduct ScaffoldReference
One-pot three-component reaction2-(4-isobutylphenyl)propanal, Malononitrile, Isobutyl acetoacetateBF₃:OEt₂4H-Pyran dicp.ac.cn

Derivatization Pathways and Scaffold Diversity of this compound Analogs

The 4-isobutylphenyl moiety, particularly as found in its propionic acid derivative (ibuprofen), serves as a versatile starting point for synthesizing a wide array of analogs through various derivatization pathways. These pathways lead to compounds with diverse functional groups and heterocyclic scaffolds.

Synthesis of Phenolic Ester and Amide Derivatives

Ester and amide derivatives of 2-(4-isobutylphenyl)propionic acid are commonly synthesized to modify the parent compound's properties.

Esterification can be achieved by reacting 2-(4-isobutylphenyl)propanoyl chloride (ibuprofen acid chloride) with various alcohols in a solvent like dry benzene. whiterose.ac.ukacs.org Another method involves coupling the carboxylic acid directly with an alcohol, such as 2-hydroxy-3-methylpyridine, using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. rsc.org

Amide synthesis is also highly versatile.

From Acid Chloride : Reacting 2-(4-isobutylphenyl)propanoyl chloride with secondary amines yields the corresponding amides. whiterose.ac.ukacs.org For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting the acid chloride with 2-(3-chlorophenyl)ethan-1-amine. chemcess.com

Peptide Coupling Reagents : A common and efficient method involves using peptide coupling agents. Ibuprofen (B1674241) can be coupled with amino acid esters (e.g., glycine (B1666218) ethyl ester) or other amines in the presence of reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netrsc.org This approach is widely used to create a variety of amide analogs. rsc.org

Table 3: Synthesis of Ester and Amide Derivatives
Derivative TypeStarting MaterialReagentsGeneral ProductReference
Ester2-(4-isobutylphenyl)propanoyl chlorideAlcohol, Dry Benzene2-(4-isobutylphenyl)propanoate ester whiterose.ac.ukacs.org
Amide2-(4-isobutylphenyl)propanoyl chlorideSecondary AmineN-substituted 2-(4-isobutylphenyl)propanamide whiterose.ac.ukacs.orgchemcess.com
Amide2-(4-isobutylphenyl)propionic acidAmine, EDC, HOBtN-substituted 2-(4-isobutylphenyl)propanamide researchgate.netrsc.org

Formation of Heterocyclic Ring Systems Containing the 4-Isobutylphenyl Moiety

The 4-isobutylphenyl structure can be integrated into various heterocyclic ring systems, creating compounds with novel properties.

Furanone derivatives bearing the 4-isobutylphenyl group have been synthesized as part of research into new biologically active compounds. One synthetic route starts with the Friedel-Crafts acylation of isobutylbenzene (B155976) with succinic anhydride (B1165640) to produce 3-(4-isobutylbenzoyl)propionic acid. unist.ac.kr This intermediate serves as a precursor for constructing 5-hydroxy-4-amino-2(5H)-furanones. unist.ac.kr Another series, 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones, has also been synthesized and investigated.

A significant class of derivatives involves the integration of the 4-isobutylphenyl moiety into a thiazolidine-4-one scaffold. google.comscientificupdate.com This multi-step synthesis typically begins with 2-(4-isobutylphenyl)propionic acid (ibuprofen) and proceeds as follows:

Hydrazide Formation : Ibuprofen is converted to its ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(4-isobutylphenyl)propionic acid hydrazide. scientificupdate.com

Schiff Base (Hydrazone) Synthesis : The hydrazide is condensed with various aromatic aldehydes to yield the corresponding N-acylhydrazones (Schiff bases). scientificupdate.com

Cyclization : The hydrazone derivatives are then cyclized by reacting with mercaptoacetic acid (thioglycolic acid). This step constructs the thiazolidine-4-one ring, yielding the final products. scientificupdate.com

This synthetic pathway allows for significant molecular diversity by varying the aromatic aldehyde used in the second step, leading to a wide range of 2-(aryl)-3-(2-(4-isobutylphenyl)propanamido)thiazolidin-4-ones. google.comscientificupdate.com

Table 4: Synthesis of Thiazolidine-4-one Derivatives
StepReactantsIntermediate/ProductReference
1Ibuprofen ethyl ester, Hydrazine hydrate2-(4-isobutylphenyl)propionic acid hydrazide scientificupdate.com
2Acid hydrazide, Aromatic aldehydeN-Acylhydrazone (Schiff base) scientificupdate.com
3N-Acylhydrazone, Mercaptoacetic acidThiazolidine-4-one derivative scientificupdate.com
Pyran Ring Systems

The synthesis of 4H-pyran derivatives, which are significant heterocyclic compounds, can be achieved through multicomponent reactions (MCRs). These reactions are valued for their efficiency, atom economy, and ability to generate molecular diversity. growingscience.comnih.gov One effective method involves a one-pot, three-component reaction. researchgate.net

A specific example is the synthesis of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. This is achieved through a one-pot reaction of 2-(4-isobutylphenyl)propanal, malononitrile, and isobutyl acetoacetate, catalyzed by BF3:OEt2 in ethanol under heat. researchgate.net This method is noted for producing a good yield. The resulting 4H-pyran ring adopts a "flattened-boat" conformation. researchgate.net

Alternative green synthesis protocols have been developed to avoid toxic catalysts and harsh conditions. researchgate.netresearchgate.net One such method uses KOH-loaded CaO as a catalyst for the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate under solvent-free conditions. growingscience.comresearchgate.net This approach offers advantages like shorter reaction times, environmental friendliness, and high yields. growingscience.com Another green approach utilizes a dodecyl benzenesulfonic acid/H2O microemulsion system for a three-component condensation, which acts as both a Brønsted acid catalyst and a surfactant. scielo.br Additionally, naturally occurring sodium alginate has been employed as a green organocatalyst for the one-pot synthesis of 4H-pyran derivatives in water at room temperature. nih.gov

These MCRs typically proceed through a tandem cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. nih.gov The versatility of these methods allows for the synthesis of a wide range of substituted 4H-pyran derivatives by varying the aldehyde, active methylene (B1212753) compound, and β-dicarbonyl component. growingscience.comnih.govresearchgate.net

Triazole and Oxadiazole Derivatives

The synthesis of triazole and oxadiazole derivatives incorporating the 4-isobutylphenyl moiety often starts from 2-(4-isobutylphenyl)propanoic acid (ibuprofen) or its derivatives. These heterocyclic compounds are of significant interest due to their diverse pharmacological activities. derpharmachemica.comscispace.com

Triazole Derivatives:

A common route to 1,2,4-triazole (B32235) derivatives begins with the conversion of 2-(4-isobutylphenyl)propanoic acid to its corresponding hydrazide. nih.govmdpi.com For instance, the acid is first esterified and then treated with hydrazine hydrate to yield 2-(4-isobutylphenyl)propane hydrazide. nih.govmdpi.com This hydrazide can then be cyclized. One method involves reacting the hydrazide with methyl isothiocyanate in the presence of NaOH to form 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol. nih.govmdpi.com This intermediate can be further functionalized, for example, by reacting it with various 2-bromoacetamides to produce N-substituted acetamide (B32628) derivatives. nih.govmdpi.com Ultrasound irradiation has been shown to accelerate this reaction and improve yields compared to conventional methods. mdpi.com

Another pathway involves treating the ibuprofen hydrazide with alcoholic KOH and carbon disulfide, followed by hydrazine hydrate, to prepare 4-amino-3-[4′-isobutyl phenyl]-ethyl-5-mercapto-1,2,4-triazole. researchgate.net This key intermediate can then be used to synthesize fused heterocyclic systems like triazolothiadiazoles. derpharmachemica.comresearchgate.net For example, condensation with various substituted arylfuroic acids in the presence of phosphorus oxychloride yields 6-(5-aryl-2-furyl)-3-[1-(4-isobutylphenyl)ethyl]- nih.govCurrent time information in Bangalore, IN.znaturforsch.com-triazolo-[3,4-b] researchgate.netCurrent time information in Bangalore, IN.znaturforsch.com-thiadiazoles. derpharmachemica.com Similarly, one-pot, three-component reactions of rac-2-(4-isobutylphenyl)ethyl-1,2,4-triazole-5-thione with aldehydes and monochloroacetic acid can afford substituted thiazolo[3,2-b] nih.govCurrent time information in Bangalore, IN.znaturforsch.comtriazole derivatives. znaturforsch.com

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazoles also frequently utilizes 2-(4-isobutylphenyl)propanoic acid as a starting material. A general method involves the reaction of acid hydrazides with aromatic carboxylic acids. For example, 2-{[4-(alkylthio/alkylsulfonyl) phenoxy] methyl}-5-aryl-1,3,4-oxadiazoles are synthesized from the corresponding hydrazides by condensation with aromatic acids. researchgate.net

A one-pot, two-stage protocol has been developed for the streamlined synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids like ibuprofen. acs.org In one instance, ibuprofen was reacted with 1-iodo-3-methoxybenzene to afford 2-(1-(4-isobutylphenyl)ethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole. acs.org Another approach uses V2CTx MXenes as a catalyst for the reaction between aldehydes and hydrazides in DMF at 100 °C to produce 2,5-disubstituted-1,3,4-oxadiazoles. rsc.org For example, 2-(1-(4-isobutylphenyl)ethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole was synthesized using this method. rsc.org Additionally, 2-(4-isobutylphenyl)propanoic acid can be linked to an oxadiazole derivative by dissolving both components in phosphorus oxychloride and irradiating with microwaves. ijbpas.com

Chalcone (B49325) Scaffold Formation

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated keto-vinyl group, are valuable intermediates in the synthesis of various flavonoids and heterocyclic compounds. nih.goviqs.edu The formation of chalcones bearing a 4-isobutylphenyl group is typically achieved through the Claisen-Schmidt condensation reaction. researchgate.netmdpi.com

The general synthetic protocol involves the base-catalyzed condensation of 1-(4-isobutylphenyl)ethanone with a variety of substituted aromatic or heteroaromatic aldehydes. nih.govfabad.org.trresearchgate.net The reaction is commonly carried out by stirring a mixture of the equimolar quantities of the ketone and aldehyde in ethanol, followed by the dropwise addition of an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH). nih.govfabad.org.tr The mixture is typically left at room temperature for an extended period, often 24 hours, to allow the reaction to proceed to completion. nih.govfabad.org.tr

After the reaction period, the mixture is acidified, usually with hydrochloric acid, which causes the chalcone product to precipitate. nih.govfabad.org.tr The solid product is then collected by filtration, washed with water to remove any remaining salts and acid, and dried. nih.govfabad.org.tr Recrystallization from a suitable solvent, such as ethanol, is often performed to purify the final chalcone. nih.gov

This methodology has been successfully employed to synthesize a wide array of novel isobutylchalcones by varying the substituent on the aldehyde's aromatic ring (Ring B). nih.govfabad.org.tr These variations include a range of electron-donating and electron-withdrawing groups, as well as different aromatic and heteroaromatic rings, to study their influence on the properties of the resulting compounds. fabad.org.tr

The following table summarizes a selection of synthesized chalcones derived from 1-(4-isobutylphenyl)ethanone and various aldehydes.

Stereoselective Synthesis and Chiral Resolution of this compound-Derived Compounds

The stereochemistry of this compound derivatives, particularly the profen class of drugs like ibuprofen, is crucial as often only one enantiomer exhibits the desired pharmacological activity. acs.orgmdpi.com Therefore, methods for stereoselective synthesis and chiral resolution are of significant importance.

Chiral Resolution:

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. chemconnections.org A common strategy involves the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base. acs.orgchemconnections.org

For ibuprofen, 2-(4'-isobutylphenyl)propionic acid, a well-established resolution process uses (S)-(-)-α-phenethylamine as the resolving agent. acs.org The reaction of racemic ibuprofen with this chiral amine forms two diastereomeric salts: (S)-ibuprofen-(S)-amine and (R)-ibuprofen-(S)-amine. These diastereomers have different physical properties, most notably different solubilities, which allows for their separation. acs.org

The process typically involves:

Salt Formation: Racemic ibuprofen is reacted with (S)-(-)-α-phenethylamine. The desired diastereomeric salt, (S)-ibuprofen-(S)-amine, is less soluble and precipitates out of the solution. acs.org

Separation and Recrystallization: The precipitated salt is separated by filtration. It can be further purified by recrystallization to enhance the diastereomeric purity. acs.org

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid, such as hydrochloric acid, to break the salt linkage and liberate the individual enantiomers of ibuprofen. acs.org

This method is considered simple and efficient, with the desired diastereomeric salt often precipitating quickly after the addition of the resolving agent. acs.org

Enantioselective Synthesis:

Asymmetric synthesis aims to produce a single enantiomer directly. For derivatives like 1-(4-isobutylphenyl)ethanol (B131453), a precursor and metabolite of ibuprofen, enantioselective methods include:

Asymmetric Hydrogenation: Using chiral catalysts, such as Iridium (Ir) or Rhodium (Rh) complexes with N-heterocyclic carbene ligands, can achieve asymmetric hydrogenation of the corresponding ketone (4-isobutylacetophenone) to produce the chiral alcohol with high enantiomeric excess (ee).

Kinetic Resolution: This method involves the use of enzymes, such as lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, lipase-mediated acetylation can selectively esterify one enantiomer of racemic 1-(4-isobutylphenyl)ethanol, leaving the other enantiomer unreacted and allowing for their separation.

These advanced techniques are crucial for producing enantiomerically pure compounds derived from this compound for various applications.

Electrochemical Synthesis Routes Utilizing 4-Isobutylphenyl Precursors

Electrochemical synthesis, or electrosynthesis, presents an environmentally friendly and efficient alternative to traditional chemical methods for synthesizing carboxylic acids and other functionalized molecules. beilstein-journals.org This approach utilizes electricity to drive chemical reactions, often under mild conditions. A key application in this context is the electrochemical carboxylation of 4-isobutylacetophenone, a precursor to ibuprofen. google.comgoogle.com

The core process involves the electroreductive carboxylation of 4-isobutylacetophenone at the cathode of an electrolysis cell in the presence of carbon dioxide (CO2). google.comoup.com This reaction produces 2-hydroxy-2-(p-isobutylphenyl)propionic acid, also known as hydroxyibuprofen, which is a direct precursor that can be readily converted to ibuprofen through hydrogenolysis. beilstein-journals.orggoogle.com

Key features of this electrochemical route include:

Reaction Conditions: The electrolysis is typically carried out in an undivided or divided cell using an organic solvent like dimethylformamide (DMF) and a supporting electrolyte, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) iodide, TBAI). oup.comresearchgate.net

Electrodes: Various cathode materials have been successfully used, including mercury (Hg), platinum (Pt), and copper (Cu). beilstein-journals.orgoup.com Sacrificial anodes, like magnesium (Mg) or aluminum (Al), are often employed. beilstein-journals.orgresearchgate.net

Efficiency: High yields and current efficiencies have been reported. For example, using a mercury pool cathode in DMF with Bu4NI, hydroxyibuprofen was synthesized in 85% yield. oup.comoup.com Another system using a platinum cathode and a sacrificial magnesium anode in DMF achieved an 84% yield of the ibuprofen precursor. researchgate.net

Mechanism: The process begins with the electrochemical reduction of the ketone (4-isobutylacetophenone) at the cathode to form a radical anion. This reactive intermediate then attacks a molecule of CO2 to form the carboxylated product after workup.

The following table summarizes typical conditions and outcomes for the electrochemical carboxylation of 4-isobutylacetophenone.

This electrochemical approach is not limited to ibuprofen precursors but has also been successfully applied to the synthesis of other non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, demonstrating its broader utility in pharmaceutical synthesis. beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 4 Isobutylphenol and Its Analogs

Catalytic Reaction Mechanisms and Kinetic Modeling

The conversion of derivatives of 4-isobutylphenol often relies on sophisticated catalytic systems. Understanding the kinetics and mechanisms of these reactions is paramount for process optimization.

Carbonylation Reaction Kinetics of 1-(4-Isobutylphenyl)ethanol (B131453)

The carbonylation of 1-(4-isobutylphenyl)ethanol (IBPE) to produce 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen (B1674241), is a critical industrial process. google.com The kinetics of this reaction have been studied using a homogeneous palladium-phosphine complex catalyst system. researchgate.netresearchgate.net

A proposed three-step reaction pathway includes the formation of an active palladium(0) species, the generation of the active carbonylation substrate 1-(4-isobutylphenyl)ethyl chloride (IBPCl), and the main carbonylation catalytic cycle. acs.orgresearchgate.net The synthesis of ibuprofen via this pathway involves the hydrocarboxylation of IBPE with carbon monoxide and water, catalyzed by a PdCl₂–PPh₃–HCl system, which achieves high regioselectivity under moderate conditions. researchgate.net

Kinetic studies in a stirred semibatch reactor with a homogeneous PdCl₂(PPh₃)₂/TsOH/LiCl catalyst system revealed the influence of various parameters. acs.orgresearchgate.net The reaction orders for the carbonylation were determined to be 0.43 for the catalyst precursor, 1 for water, 0.8 for CO pressure, 0.7 for the concentration of IBPE, and 1.2 for the ratio of promoters (TsOH/LiCl). acs.org These studies were conducted in a temperature range of 378−398 K, and it was confirmed that gas-liquid mass-transfer effects were negligible. acs.org An empirical model based on these findings has been shown to accurately predict concentration versus time profiles. researchgate.net

The catalytic cycle for ibuprofen synthesis is complex, involving several key steps. comsol.comcomsol.com Initially, IBPE is dehydrated to form 4-isobutylstyrene (B134460). comsol.comcomsol.com This intermediate then undergoes hydrohalogenation with HCl to produce the active substrate, IBPCl. comsol.comcomsol.com Concurrently, the palladium precatalyst, L₂PdCl₂ (where L is triphenylphosphine), is transformed into the active anionic catalyst, L₂PdCl⁻. comsol.comcomsol.com This active catalyst facilitates the carbonylation and subsequent hydrolysis of IBPCl to yield ibuprofen. comsol.comcomsol.com

Table 1: Reaction Orders for the Carbonylation of 1-(4-Isobutylphenyl)ethanol

Reactant/Parameter Reaction Order
Catalyst Precursor 0.43 acs.org
Water 1 acs.org
CO Pressure 0.8 acs.org
IBPE Concentration 0.7 acs.org
Promoter Ratio (TsOH/LiCl) 1.2 acs.org

Acid-Catalyzed Condensation Reactions (e.g., Aldol (B89426) Condensation of 4-Isobutylacetophenone)

Acid-catalyzed reactions are central to the transformation of this compound analogs. For instance, the aldol condensation of 4-isobutylacetophenone can be catalyzed by solid acids like fosfotungstic Wells-Dawson heteropoly acid (HPA). scielo.org.arplapiqui.edu.ar Infrared spectroscopy studies have shown that 4-isobutylacetophenone adsorbs onto the Brønsted acid sites of the HPA. scielo.org.arplapiqui.edu.arcore.ac.ukconicet.gov.ar

The proposed mechanism for this condensation involves several steps. scielo.org.arcore.ac.uk First, a molecule of 4-isobutylacetophenone is chemisorbed onto a surface Brønsted acid site through its carbonyl group. scielo.org.arcore.ac.uk This is followed by an enolization process, which generates a reactive enol intermediate. scielo.org.arcore.ac.uk This enol species then condenses with another adsorbed 4-isobutylacetophenone molecule to form a chalcone-type product. scielo.org.arplapiqui.edu.arresearchgate.netconicet.gov.ar The condensation of two molecules of 4-isobutylacetophenone regenerates the active acid sites of the heteropoly acid. scielo.org.arcore.ac.uk However, the high solubility of bulk HPA in the reaction medium can be a limitation for this particular application. scielo.org.arcore.ac.uk

Enzymatic Reaction Mechanisms with Phenolic Acid Decarboxylases

Phenolic acid decarboxylases (PADs) are enzymes that catalyze the non-oxidative decarboxylation of phenolic acids, such as derivatives of cinnamic acid, to their corresponding p-vinyl derivatives. mdpi.comnih.gov These cofactor-free enzymes are of interest for their potential in biocatalysis. nih.gov

The catalytic mechanism of PADs is understood to involve synergistic interactions among conserved amino acid residues in the active site. mdpi.com Quantum chemical studies on PAD from Bacillus subtilis support a mechanism involving the formation of a quinone methide intermediate. nih.gov This process is initiated by the protonation of the substrate's double bond, followed by the cleavage of the C-C bond. nih.gov The proposed mechanism is consistent with experimental data and suggests a different substrate orientation in the active site than previously proposed. nih.gov

PADs have also shown promiscuity in catalyzing the asymmetric conjugate addition of various nucleophiles across the C=C bond of hydroxystyrenes. nih.gov For example, a ferulic acid decarboxylase from Enterobacter sp. (FDC_Es) can catalyze the addition of methoxyamine, cyanide, and propanethiol to 4-vinylphenol. nih.gov Quantum mechanical studies of cyanide addition suggest a mechanism analogous to hydration, involving a quinone-methide intermediate. nih.gov The reaction starts with a proton transfer from hydrogen cyanide to the β-carbon of the substrate, forming the quinone-methide, which is then attacked by the cyanide nucleophile at the α-carbon. nih.gov

Hydrolysis and Oxidation Pathways of this compound Derivatives

The degradation of ibuprofen, a derivative of this compound, can occur through various pathways, including hydrolysis and oxidation. In advanced oxidation processes like the electro-Fenton system, hydroxyl radicals are the primary active species responsible for the degradation of ibuprofen. Intermediates in this process include 1-(4-isobutylphenyl)ethanol and 2-hydroxy-2-(4-isobutylphenyl)propanoic acid.

Another degradation pathway for ibuprofen involves decarboxylation to form 1-(1-hydroxyethyl)-4-isobutylbenzene. The hydroxyl group of this intermediate is then oxidized to yield 4-isobutylacetophenone, which can subsequently lose its acetyl group and undergo hydroxylation to form this compound. Further breakdown of these aromatic intermediates leads to the formation of smaller organic acids, which are eventually mineralized to carbon dioxide.

The hydrolysis of 2-(4-isobutylphenyl)propanenitrile (B1217345) is a key step in some synthetic routes to ibuprofen. smolecule.com This can be achieved through chemical means or, more selectively, through enzymatic hydrolysis. smolecule.com For instance, nitrilase from Acinetobacter sp. can enantioselectively hydrolyze the nitrile to produce S-(+)-ibuprofen. smolecule.com The nitrile group can also be hydrated to form ibuprofen amide, which can then be hydrolyzed to ibuprofen. researchgate.net

The metabolism of phospho-ibuprofen, a derivative of ibuprofen, involves both hydrolysis and oxidation. nih.gov It undergoes regioselective oxidation to form 1-OH-PI and carboxyl-PI, which can then be hydrolyzed to 1-OH-ibuprofen and carboxyl-ibuprofen, respectively. nih.gov

Dehydration and Hydrohalogenation Processes in 4-Isobutylphenyl Compound Synthesis

Dehydration and hydrohalogenation are fundamental reactions in the synthesis of various 4-isobutylphenyl compounds. A key step in some ibuprofen synthesis routes is the dehydration of 1-(4-isobutylphenyl)ethanol to produce 4-isobutylstyrene. comsol.comcomsol.comscribd.com This elimination reaction is typically acid-catalyzed and involves heating the alcohol. solubilityofthings.comopenstax.org

Following dehydration, the resulting alkene, 4-isobutylstyrene, undergoes hydrohalogenation. comsol.comcomsol.com For example, the addition of hydrogen chloride (HCl) to 4-isobutylstyrene yields 1-(4-isobutylphenyl)ethyl chloride, which is an important intermediate in the carbonylation pathway to ibuprofen. comsol.comcomsol.com

The conversion of 4'-isobutylacetophenone (B122872) to ibuprofen in the Boots-Hoechst-Celanese process also involves related transformations. sciencesnail.com After the initial Friedel-Crafts acylation, the resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol. sciencesnail.com This alcohol is then subjected to carbonylation to produce ibuprofen. sciencesnail.com

Biological Activity and Mechanistic Pharmacology of 4 Isobutylphenol Derivatives

Anti-inflammatory Action and Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Derivatives of 4-isobutylphenylpropionic acid, such as ibuprofen (B1674241), are well-established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. scielo.org.mx Prostaglandins are key mediators of inflammation, pain, and fever. scielo.org.mxjpp.krakow.pl

There are two main isoforms of the COX enzyme: COX-1 and COX-2. scielo.org.mx COX-1 is constitutively expressed in many tissues and is involved in physiological functions like protecting the gastrointestinal mucosa and maintaining kidney function. scielo.org.mxjpp.krakow.pl In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes. scielo.org.mx Traditional NSAIDs, including those derived from 4-isobutylphenol, typically inhibit both COX-1 and COX-2. nih.govnih.gov The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal issues. scielo.org.mx

The inhibition of COX enzymes by these compounds is typically reversible and competitive with the substrate, arachidonic acid. jpp.krakow.pl By blocking the active site of the COX enzyme, these derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response. jpp.krakow.pl A study on the ibuprofen derivative, Methyl 2-(-4-isobutylphenyl)propanoate (MET-IBU), demonstrated its anti-inflammatory effect in an adult zebrafish model. researchgate.netnih.gov

Analgesic Effects and Pain Pathway Modulation

The analgesic effects of this compound derivatives are intrinsically linked to their anti-inflammatory action, specifically the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are potent hyperalgesic mediators that sensitize peripheral nerve endings (nociceptors) to other pain-inducing stimuli. By reducing prostaglandin levels at the site of inflammation, these compounds decrease the sensitivity of nociceptors, thus alleviating pain.

Beyond the periphery, these compounds also exert analgesic effects within the central nervous system (CNS). Prostaglandins produced in the spinal cord contribute to central sensitization, a phenomenon that amplifies pain signals. Inhibition of COX enzymes in the CNS can therefore modulate the transmission of nociceptive information to the brain. nih.gov

Antimicrobial Activity and Antibiotic Potentiation Mechanisms

Recent research has highlighted the potential of this compound derivatives as antimicrobial agents and enhancers of antibiotic efficacy. researchgate.netnih.gov

A study investigating Methyl 2-(-4-isobutylphenyl)propanoate (MET-IBU) revealed its ability to potentiate the activity of conventional antibiotics. researchgate.netnih.gov When combined with ampicillin, norfloxacin, and gentamicin, MET-IBU led to a reduction in the minimum inhibitory concentration (MIC) required to inhibit the growth of multidrug-resistant (MDR) strains of Escherichia coli and Staphylococcus aureus. researchgate.netnih.gov This synergistic effect suggests that such derivatives could help overcome bacterial resistance to existing drugs. scielo.br

Bacterial StrainAntibioticMIC without MET-IBU (µg/mL)MIC with MET-IBU (µg/mL)Fold Reduction
Escherichia coli 06 (MDR)Ampicillin>1024256>4
Escherichia coli 06 (MDR)Gentamicin5121284
Staphylococcus aureus 10 (MDR)Norfloxacin>1024512>2
Staphylococcus aureus 10 (MDR)Gentamicin>1024256>4

Efficacy Against Multidrug-Resistant Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat, responsible for a substantial number of deaths annually. researchgate.netmdpi.com The ability of this compound derivatives to enhance the effectiveness of antibiotics against MDR strains is a critical area of research. researchgate.netnih.gov Studies have demonstrated that MET-IBU can potentiate the action of antibiotics against MDR E. coli and S. aureus. researchgate.netnih.gov This potentiation is crucial as these bacteria have developed resistance to multiple classes of antibiotics, making infections difficult to treat. mdpi.combiorxiv.org

Efflux Pump Modulation

One of the primary mechanisms of bacterial resistance is the active efflux of antibiotics from the bacterial cell via efflux pumps. mdpi.com These pumps are membrane proteins that recognize and expel a wide range of antimicrobial compounds, preventing them from reaching their intracellular targets. mdpi.com

Research has indicated that this compound derivatives can interfere with this resistance mechanism. In a strain of Staphylococcus aureus K2068, which overexpresses the mepA gene encoding an efflux pump, MET-IBU was found to potentiate the effect of ethidium (B1194527) bromide, a known efflux pump substrate. researchgate.net This suggests that MET-IBU acts as an efflux pump inhibitor (EPI). researchgate.net Molecular docking studies further supported this, showing a high affinity of MET-IBU for the MepA efflux pump. researchgate.net By inhibiting the efflux pump, the derivative allows the antibiotic to accumulate inside the bacterial cell to effective concentrations. researchgate.netxjtu.edu.cn

Furthermore, MET-IBU also showed antibiotic potentiating activity against a strain of Staphylococcus aureus 1199B that overexpresses the norA gene. researchgate.netnih.gov This indicates that the compound may modulate different types of efflux pumps, highlighting its broad potential as an adjuvant in antibiotic therapy. researchgate.netxjtu.edu.cn

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes and are implicated in various pathological conditions, including inflammation. researchgate.netresearchgate.net An overproduction of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. researchgate.net

Antiviral Properties (e.g., Anti-CHIKV Activity)

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating fever, rash, and severe joint pain. plos.orgbinasss.sa.cr There are currently no specific approved antiviral treatments for CHIKV infection. plos.orgbinasss.sa.cr

Recent studies have begun to explore the antiviral potential of various compounds, including some that share structural similarities with this compound derivatives. While direct studies on this compound itself are limited in this area, research into related structures provides insight. For example, studies on acrylamide (B121943) derivatives have identified potential inhibitors of CHIKV replication. mdpi.com These compounds were designed to target the viral E3-E2-E1 glycoprotein (B1211001) complex, which is crucial for viral entry into host cells. mdpi.com One such derivative, LQM334, showed significant inhibition of CHIKV infection in vitro. mdpi.com

Furthermore, compounds from hops, which include acylphloroglucinols, have demonstrated virucidal activity against CHIKV. mdpi.com The proposed mechanism for these compounds involves interaction with protein kinase C (PKC) transduction cascades. mdpi.com Although chemically distinct, the exploration of small molecules like these for anti-CHIKV activity opens avenues for investigating the potential of this compound derivatives and related structures in antiviral drug discovery. ufal.br

Anticancer Potential and Cell Proliferation Inhibition (e.g., HepG2 Cell Line Studies)

Derivatives of this compound have demonstrated notable potential in the field of oncology, particularly through their ability to inhibit the proliferation of cancer cells. Research has focused on modifying the core structure of compounds like 2-(4-isobutylphenyl)propanoic acid to enhance their cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma (HepG2) cell line.

One area of investigation involves the synthesis of structural hybrids of 1,2,4-triazole (B32235) and acetamides from a 2-(4-isobutylphenyl)propanoic acid base. nih.gov In a study evaluating these derivatives against the HepG2 cell line, the compounds' anti-proliferative effects were assessed using the MTT assay. nih.gov Among the synthesized compounds, a derivative featuring two methyl moieties at the ortho-position of the N-arylacetamide ring, identified as compound 7f , showed the most potent anti-proliferative activity. nih.gov It exhibited a half-maximal inhibitory concentration (IC50) value of 16.782 µg/mL against HepG2 cells. nih.gov

Further studies on amide derivatives of dexibuprofen, the pharmacologically active S-(+) isomer of ibuprofen, have also revealed significant anticancer properties. scienceopen.comnih.gov Although tested on the MCF-7 breast carcinoma cell line, the findings underscore the potential of the 4-isobutylphenyl scaffold in cancer therapy. scienceopen.comdovepress.com For instance, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (B166681) (4e) demonstrated excellent growth inhibition of MCF-7 cells, with an IC50 value of 0.01±0.002 µM, which was superior to standard drugs like erlotinib (B232) and doxorubicin (B1662922) under the study's conditions. scienceopen.comdovepress.com Another derivative, N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g) , also showed 100% inhibition of tumor growth in an antitumor assay. scienceopen.comnih.gov The presence and position of chloro-substituents on the phenyl ring were identified as crucial factors for the observed activity. dovepress.com

These studies highlight that chemical modification of the this compound backbone can yield potent anticancer agents capable of inhibiting cell proliferation in liver and breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/Derivative Cell Line Activity (IC50) Reference
N-arylated 1,2,4-triazole coupled acetamide (B32628) (7f ) HepG2 16.782 µg/mL nih.gov
N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) MCF-7 0.01 ± 0.002 µM scienceopen.comnih.gov
N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g) MCF-7 0.03 ± 0.004 µM dovepress.com
N-(2,4-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4d) MCF-7 1.02 ± 0.15 µM dovepress.com

| N-(4-nitrophenyl)-2-(4-isobutylphenyl) propionamide (4j) | MCF-7 | 1.7 ± 0.81 µM | dovepress.com |

Molecular Interactions with Biological Systems and Enzyme Activity Regulation

The pharmacological effects of this compound derivatives are rooted in their molecular interactions with various biological targets, primarily through the regulation of enzyme activity. proventainternational.comnih.gov These interactions are often achieved through competitive or non-competitive inhibition of key enzymes involved in pathological processes. nih.govmdpi.com

A significant body of research has focused on the enzyme-inhibiting properties of ibuprofen derivatives, which contain the 4-isobutylphenyl moiety. A mutual prodrug of ibuprofen and sulphanilamide, N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide , was synthesized and found to have high binding affinities for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with binding energies of -8.7 Kcal/mol and -8.1 Kcal/mol, respectively. nih.gov The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory action. nih.gov

Derivatives of this compound have also been engineered to target other enzymes. For example, a series of 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas were synthesized and evaluated as inhibitors of Jack bean urease. nih.gov Urease is an important enzyme in certain bacterial infections and its inhibition is a therapeutic strategy. nih.gov Several of these thiourea (B124793) derivatives displayed potent inhibitory activity, with IC50 values in the nanomolar range. nih.gov Kinetic studies revealed that these compounds could act as competitive or mixed-type inhibitors, binding reversibly to the enzyme. nih.gov Specifically, the derivative 4h was found to be a competitive inhibitor with a Ki value of 0.0012 nM. nih.gov

Molecular docking studies provide insight into these interactions at an atomic level. For the anticancer derivative N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) , docking against the breast cancer susceptibility protein BRCA1 revealed a strong binding energy of -6.39 Kcal/mol, supporting the observed biological activity. nih.gov Similarly, for the anti-HepG2 compound 7f , docking simulations showed excellent binding affinities of −176.749 kcal/mol and −170.066 kcal/mol with c-kit tyrosine kinase and protein kinase B, respectively, suggesting these kinases as potential molecular targets. nih.gov

Other research has identified inhibitory activity against different enzymes, such as α/β-hydrolase domain-containing (ABHD) enzymes by 1-(4-isobutylphenyl)ethanol (B131453) and fatty acid amide hydrolase (FAAH) by N-(3-Bromopyridin-2-yl) 2-(4-isobutylphenyl)propanamide . unina.it These findings demonstrate that the 4-isobutylphenyl scaffold is a versatile platform for developing specific enzyme inhibitors, thereby regulating biological systems and exerting therapeutic effects. The assembly of enzymes into larger structures like filaments can also represent a mode of regulating their activity, a principle that may apply to enzymes targeted by these derivatives. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

Compound/Derivative Target Enzyme Inhibition (IC50) Inhibition Constant (Ki) Mode of Inhibition Reference
1-(2-(4-isobutylphenyl)propanoyl)-3-(4-bromophenyl)thiourea (4h) Jack bean urease 0.0081 nM 0.0012 nM Competitive nih.gov
1-(2-(4-isobutylphenyl)propanoyl)-3-(2,5-dichlorophenyl)thiourea (4e) Jack bean urease 0.0086 nM 0.0025 nM Mixed-type nih.gov
1-(2-(4-isobutylphenyl)propanoyl)-3-(4-nitrophenyl)thiourea (4j) Jack bean urease 0.0094 nM 0.0030 nM Mixed-type nih.gov
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide COX-1 - - - nih.gov

| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide | COX-2 | - | - | - | nih.gov |

Environmental Fate, Ecotoxicology, and Remediation of 4 Isobutylphenol and Its Transformation Products

Occurrence and Environmental Distribution of 4-Isobutylphenol as a Contaminant

This compound is a recognized environmental contaminant that primarily originates from the degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). e3s-conferences.org Ibuprofen is frequently detected in various environmental compartments due to its high consumption rates and incomplete removal in conventional wastewater treatment plants (WWTPs). e3s-conferences.orgresearchgate.netresearchgate.net Consequently, ibuprofen and its metabolites, including this compound, are found in wastewater effluents, surface waters, groundwater, and even soil. e3s-conferences.orgresearchgate.net

The incomplete metabolism of ibuprofen in the human body and subsequent excretion, coupled with improper disposal of unused medication, contributes to its entry into the wastewater stream. researchgate.net While modern WWTPs can remove a significant portion of ibuprofen, a fraction still persists and is discharged into the environment. mdpi.com Once in the environment, ibuprofen can undergo further transformation, leading to the formation of byproducts like this compound. e3s-conferences.org The presence of these compounds in the environment is a global concern, with studies reporting their detection in various water bodies across different continents. e3s-conferences.org

Photodegradation Mechanisms and Identification of Toxic Byproducts

Photodegradation is a significant pathway for the breakdown of ibuprofen in aquatic environments. researchgate.net Under the influence of solar radiation, particularly UV light, ibuprofen can degrade through direct photolysis and self-sensitization processes involving reactive oxygen species (ROS). researchgate.net This process can lead to the formation of several transformation products, including this compound. researchgate.net

The photodegradation of ibuprofen can be influenced by various environmental factors such as the presence of dissolved organic matter (DOM). mdpi.com DOM can either inhibit photodegradation through light screening or promote it via photosensitization. mdpi.com

Bioremediation and Microbial Degradation Pathways

Bioremediation offers a promising and cost-effective approach to remove pharmaceutical contaminants like ibuprofen and its derivatives from the environment. epa.govmdpi.com This process utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. epa.govcaister.com Several bacterial strains have been identified that can degrade NSAIDs, including ibuprofen. researchgate.net

The microbial degradation of ibuprofen can occur through various pathways, often initiated by hydroxylation reactions catalyzed by enzymes such as monooxygenases. researchgate.netmdpi.com This is typically followed by further oxidation steps. mdpi.com For instance, some Achromobacter species have demonstrated the ability to degrade ibuprofen by first hydroxylating it, followed by oxidation. mdpi.com The degradation process can involve a variety of enzymes, including dioxygenases and dehydrogenases. researchgate.netmdpi.com

Microbial degradation can be applied in different settings, such as in situ for contaminated groundwater or ex situ in bioreactors. epa.gov The effectiveness of bioremediation depends on various factors, including the specific microbial strains used, environmental conditions (e.g., pH, temperature), and the bioavailability of the contaminant. mdpi.comcaister.com While bioremediation holds great potential, challenges such as the potential for incomplete degradation and the need to optimize conditions for microbial activity remain. mdpi.com

Ecological Toxicity Assessments in Aquatic and Terrestrial Systems

The presence of this compound and other ibuprofen transformation products in the environment raises concerns about their potential toxic effects on various organisms. researchgate.netresearchgate.net Ecotoxicity assessments are crucial for understanding the environmental risks associated with these contaminants. roche.comeuropa.eu These assessments often involve testing the effects of the chemical on organisms representing different trophic levels, such as algae, invertebrates, and fish, in both aquatic and terrestrial ecosystems. europa.euecetoc.org

Toxicity testing can measure both acute (short-term) and chronic (long-term) effects, including mortality, impacts on growth and reproduction, and other sublethal effects. epa.govepa.gov The results of these tests help in determining the concentrations at which a substance may cause harm to the environment. epa.gov

The bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is a widely used model organism for assessing the acute toxicity of chemicals in aquatic environments. researchgate.netmicrobiotests.com The test is based on the principle that exposure to toxic substances inhibits the natural luminescence of the bacteria, with the reduction in light output being proportional to the toxicity of the sample. microbiotests.com

Studies have shown that both ibuprofen and its degradation products can inhibit the growth and luminescence of A. fischeri. researchgate.netnih.gov Interestingly, while ibuprofen itself can be toxic to this bacterium, some of its photodegradation byproducts have been found to be even more toxic. researchgate.netnih.gov For example, the formation of 4-isobutylacetophenone during ibuprofen's photodegradation has been linked to a significant increase in toxicity to luminescent bacteria. mdpi.com These findings underscore the importance of evaluating the toxicity of not just the parent pharmaceutical compound but also its environmental transformation products. researchgate.netresearchgate.net The sensitivity of A. fischeri makes it a valuable tool for screening the ecotoxicity of environmental samples containing these contaminants. microbiotests.comresearchgate.net

Table 1: Acute Toxicity of Ibuprofen and its Photodegradation Products on Aliivibrio fischeri

CompoundEffectObservation
IbuprofenInhibition of luminescenceThe parent compound shows a significant impact on the growth of this gram-negative bacterium. researchgate.netnih.gov
Photodegradation ProductsInhibition of luminescenceSome byproducts, like 4-isobutylacetophenone, exhibit higher toxicity than ibuprofen. mdpi.com

Beyond specific indicator species, this compound and other ibuprofen metabolites can have broader effects on environmental microbial communities. mdpi.com Microorganisms play a critical role in various ecosystem functions, and disruptions to these communities can have cascading effects. frontiersin.org

Exposure to ibuprofen and its degradation products can alter the structure and diversity of microbial consortia. frontiersin.org For example, studies on riverine biofilm communities have indicated that the presence of ibuprofen, along with other pharmaceuticals, can reduce bacterial biomass. mdpi.com The introduction of such xenobiotics into the environment can exert selective pressure on microbial populations, potentially leading to the evolution of degradation pathways. nih.gov

The toxicity of these compounds to microorganisms can vary. While some microbes are inhibited, others may be able to utilize these compounds as a source of carbon and energy, leading to their degradation. nih.gov However, even at low concentrations, the continuous presence of these substances can pose a risk to microbial ecosystems. nih.gov

Impacts on Aquatic Organisms (e.g., Aliivibrio fischeri)

Human Health Implications of Environmental this compound Metabolites

The presence of this compound and other pharmaceutical metabolites in the environment, particularly in sources of drinking water, raises concerns about potential human health implications. nih.govfrontiersin.org While the concentrations are generally low, chronic exposure to a mixture of these compounds is a possibility. nih.gov

Some degradation products of ibuprofen have been shown in in-vitro studies to be more toxic to human cell lines than the parent compound. researchgate.netnih.gov For instance, certain photo-degradation products have been found to impair the survival of human kidney (HEK293T) and liver (HepG2) cell lines. researchgate.netnih.govnih.gov This suggests that the environmental transformation of pharmaceuticals can sometimes lead to byproducts with increased human health risks. researchgate.net

Furthermore, the impact of these compounds on gut microbiota is another area of concern. nih.gov Studies have shown that ibuprofen and its metabolites can affect the growth of certain gut bacteria. researchgate.netnih.gov For example, one of ibuprofen's degradation products displayed a greater toxic effect on Lactobacillus acidophilus than ibuprofen itself. researchgate.netnih.gov Alterations in the gut microbiome can have various health consequences. nih.gov The potential for these environmental contaminants to enter the human body through contaminated water and food warrants further investigation into their long-term health effects. frontiersin.orgnih.gov

Influence on Human Gut Microbiota

The human gut is host to a complex and diverse community of microorganisms, primarily bacteria, that play a crucial role in health and disease. nih.govwikipedia.orgplos.org The dominant bacterial phyla in the human gut are Bacillota (formerly Firmicutes) and Bacteroidota (formerly Bacteroidetes), which together account for over 90% of the gut microbiota. nih.govwikipedia.orgplos.org These microorganisms are essential for nutrient extraction, immune system development, and protection against pathogens. plos.orgplos.org

Recent studies have begun to investigate the effects of pharmaceutical compounds and their degradation products on this delicate ecosystem. While research on the direct impact of this compound on human gut microbiota is specific, broader studies on ibuprofen and its degradation products provide some insight. For instance, some degradation products of ibuprofen have been shown to be more toxic to certain gut bacteria than the parent compound. nih.govresearchgate.net One study observed that an ibuprofen degradation product, (±)-(2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, exhibited a greater toxic effect on Lactobacillus acidophilus than ibuprofen itself, which at lower concentrations even enhanced the bacteria's growth. nih.govresearchgate.net Conversely, another gut bacterium, Enterococcus faecalis, showed little to no effect from exposure to these compounds. nih.govresearchgate.net Ibuprofen and its degradation products were also found to inhibit the growth of the gram-negative bacterium Escherichia coli. nih.govresearchgate.net These findings underscore the potential for ibuprofen's transformation products, which could include this compound, to alter the composition and health of the human gut microbiota.

Table 1: Effects of Ibuprofen and its Degradation Products on Gut Microbiota

Compound/ProductTarget MicroorganismObserved Effect
IbuprofenLactobacillus acidophilusGrowth enhancement at low concentrations, toxic at high concentrations. nih.govresearchgate.net
(±)-(2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-olLactobacillus acidophilusGreater toxic effect than ibuprofen. nih.govresearchgate.net
Ibuprofen and its degradation productsEnterococcus faecalisLittle to no effect. nih.govresearchgate.net
Ibuprofen and its degradation productsEscherichia coliInhibition of growth. nih.govresearchgate.net

Cytotoxicity in Human Cell Lines (e.g., HEK293T, HepG2)

The potential toxicity of this compound and related compounds has been assessed using human cell lines, which serve as models for different organs. Commonly used cell lines include HEK293T (from human embryonic kidney) and HepG2 (from human liver carcinoma), which allow for the in vitro evaluation of a substance's cytotoxic effects. nih.govresearchgate.net

Research into the photo-degradation products of ibuprofen has revealed significant cytotoxicity in both HEK293T and HepG2 cell lines. nih.govresearchgate.net Specifically, the survival of these cell lines was profoundly impaired by exposure to compounds such as (±)-(2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, (±)-(2R,3S)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, and (±)-1-(4-(1-hydroxy-2-methylpropyl)phenyl)ethan-1-one. nih.govresearchgate.net One study highlighted that some of ibuprofen's degradation products can be more toxic to human kidney and liver cell lines than the original ibuprofen compound. nih.govresearchgate.net For example, at a concentration of 250 μM, one degradation product, compound 2a, killed 94% of HepG2 cells, an 8-fold greater inhibition than ibuprofen. nih.gov Similarly, compound 2b killed 88% of the cells at the same concentration, a 7-fold greater inhibition. nih.gov

Table 2: Cytotoxicity of Ibuprofen Degradation Products in Human Cell Lines

Cell LineCompoundConcentrationPercentage of Cells KilledFold Inhibition vs. Ibuprofen
HepG2Compound 2a250 μM94%8-fold greater
HepG2Compound 2b250 μM250 μM88%
HepG2Compound 5250 μM36%Moderate impairment

Advanced Remediation and Extraction Technologies for this compound Contamination (e.g., Polymer Inclusion Membranes)

The presence of pharmaceutical compounds and their transformation products in water sources is a growing environmental concern, necessitating the development of effective remediation technologies. msrjournal.com Advanced tertiary treatments are being explored to remove such contaminants. msrjournal.com Among these, Polymer Inclusion Membranes (PIMs) are emerging as a promising, efficient, and potentially affordable alternative. msrjournal.commdpi.comnih.gov

PIMs are a type of liquid membrane where a liquid phase is held within a polymer network. researchgate.net They typically consist of a base polymer (like polyvinyl chloride - PVC), a plasticizer, and a carrier compound that selectively binds to the target contaminant. mdpi.com This technology has been investigated for the removal of various organic compounds, including the parent compound of this compound, ibuprofen. msrjournal.comnih.gov

A study on the extraction of ibuprofen using a self-plasticized PIM containing tri-caprylmethylammonium chloride (Aliquat 336) as the carrier and PVC as the base polymer demonstrated high removal efficiency. msrjournal.com Under optimal conditions, this PIM was able to extract approximately 90% of low-concentration ibuprofen from a simulated aqueous solution. msrjournal.com However, the study also noted a decrease in efficiency to around 67% after prolonged use over 280 hours, indicating a need for further research on membrane stability. msrjournal.com Other research has explored modifying PIMs with materials like graphene oxide to enhance the extraction of compounds like ibuprofen. nih.gov

Computational and Theoretical Studies on 4 Isobutylphenol Compounds

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HF, TDDFT)

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of 4-isobutylphenol and its derivatives. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Time-Dependent Density Functional Theory (TDDFT) have been employed to investigate various molecular aspects.

DFT, particularly with the B3LYP functional and basis sets like 6-311G(d,p), has been used to optimize the molecular geometry of derivatives of this compound. nih.gov These calculations provide insights into geometric parameters such as bond lengths, bond angles, and torsion angles, which show good agreement with experimental data. nih.gov Furthermore, DFT has been utilized to calculate vibrational frequencies, chemical shifts (¹H and ¹³C NMR), and thermodynamic properties of these compounds. nih.gov

A study on a novel unsymmetrical azine derived from p-isobutylacetophenone employed DFT at the B3LYP/6-31G(d,p) level for conformational analysis and to predict IR frequencies, which correlated well with experimental values. researchgate.net This study also used the Gauge-Independent Atomic Orbital (GIAO) method to calculate NMR chemical shifts. researchgate.net From the optimized geometry, properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) were determined, providing insights into the molecule's reactivity. researchgate.net

Time-dependent DFT (TD-DFT) is instrumental in predicting electronic absorption spectra. researchgate.net This method has been successfully applied to understand the electronic transitions within these molecules. researchgate.net Both HF and DFT methods have been shown to accurately predict molecular dipole moments and electrostatic potentials when compared with experimental X-ray diffraction data. buffalo.edu The quality of these theoretical calculations is often validated by comparing the predicted Hessian of the charge density tensors with high-resolution experimental data. buffalo.edu

The Open Quantum Platform (OpenQP) is a notable open-source library that provides modules for various quantum chemical theories, including HF, DFT, and TDDFT, facilitating such computational studies. chemrxiv.org

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target receptor. This method is crucial in drug discovery for identifying potential therapeutic agents. For derivatives of this compound, molecular docking has been instrumental in evaluating their potential as inhibitors of various enzymes and their interactions with specific protein receptors.

Prediction of Enzyme Inhibition Potential (e.g., COX-2)

Derivatives of this compound, particularly those derived from ibuprofen (B1674241), have been extensively studied for their potential to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. Molecular docking simulations have been performed to understand the binding interactions of these compounds with COX-1 and COX-2 enzymes.

For instance, a mutual prodrug of ibuprofen and sulphanilamide was docked into the active sites of both COX-1 and COX-2. nih.gov The results showed high binding affinities, with a value of -8.7 kcal/mol for COX-1 and -8.1 kcal/mol for COX-2, suggesting potential inhibitory activity. nih.gov In another study, new ibuprofen derivatives were synthesized and docked against the COX-2 enzyme (PDB code: 5IKT). nih.gov These compounds exhibited superior binding energies compared to ibuprofen, indicating a higher efficacy as COX-2 inhibitors. nih.gov

Structure-based drug design has been employed to create novel ibuprofen Schiff base derivatives. pharmascholars.com These were docked against the 3NT1 protein, a COX-2 enzyme structure. The docking studies revealed that these compounds form crucial hydrogen bonds with key amino acid residues like Arg120 and Tyr355, which are essential for inhibitory action. pharmascholars.com

Compound/DerivativeTarget EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamideCOX-1-8.7Not Specified nih.gov
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamideCOX-2-8.1Not Specified nih.gov
(E)-N'-(4-oxopentan-2-ylidene) propane (B168953) hydrazide & metal complexesCOX-2 (5IKT)Superior to ibuprofenNot Specified nih.gov
Ibuprofen Schiff basesCOX-2 (3NT1)Not SpecifiedArg120, Tyr355 pharmascholars.com
N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (B166681) (4e)BRCA1 (3K0H)-6.39Not Specified nih.gov
N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide (4g)BRCA1 (3K0H)-6.34Not Specified nih.gov
1,2,4-Triazole-acetamide hybrid (7f)c-kit tyrosine kinase-176.749Not Specified nih.gov, nih.gov
1,2,4-Triazole-acetamide hybrid (7f)Protein kinase B-170.066Not Specified nih.gov, nih.gov
Methyl 2-(4-isobutylphenyl)propanoate (MET-IBU)MepA efflux pumpHigh AffinityNot Specified nih.gov, researchgate.net

Receptor Interaction Analysis (e.g., Protein Kinase B, MepA Efflux Pump)

Beyond COX enzymes, derivatives of this compound have been investigated for their interactions with other significant biological targets.

Protein Kinase B (Akt): Molecular docking studies on 1,2,4-triazole-based derivatives of 2-(4-isobutylphenyl) propanoic acid have shown excellent binding affinities towards Protein Kinase B (Akt), a crucial enzyme in cell signaling and cancer progression. nih.gov, nih.gov One particular compound, 7f, demonstrated a remarkable binding affinity of -170.066 kcal/mol, suggesting its potential as an anticancer agent. nih.gov, nih.gov Further studies on similar triazole-coupled acetamide (B32628) derivatives also highlighted their potential to target Akt. mdpi.com

MepA Efflux Pump: The ibuprofen derivative, methyl 2-(4-isobutylphenyl)propanoate (MET-IBU), has been shown through molecular docking to have a high affinity for the MepA efflux pump in Staphylococcus aureus. nih.gov, researchgate.net This interaction is significant as the MepA pump is a mechanism of antibiotic resistance. The docking results corroborate experimental findings where MET-IBU potentiated the effect of antibiotics, indicating its role as an efflux pump inhibitor. nih.gov, researchgate.net

Molecular Dynamics Simulations to Elucidate Dynamic Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the dynamic behavior and stability of ligand-receptor complexes.

In the context of this compound derivatives, MD simulations have been employed to assess the stability of docked complexes. For instance, after docking dexibuprofen amide analogues into the breast cancer type 1 susceptibility protein (BRCA1), MD simulations were performed on the best-docked compounds. nih.gov These simulations helped in evaluating the residual flexibility and confirmed that one of the derivatives formed a more stable complex with the target protein. nih.gov

Another study utilized MD simulations to investigate the selectivity of a molecularly imprinted silica (B1680970) xerogel for ibuprofen. researchgate.net, nih.gov The simulations, using the OPLS-AA force field, helped to understand the imprinting process and evaluate the selectivity of the polymer for the ibuprofen template by analyzing radial distribution functions, interaction energies, and cluster formation. researchgate.net, nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

QSAR studies have been conducted on derivatives of this compound to model their biological properties. For example, a QSAR model was developed for the peripheral analgesic properties of new ibuprofen and indomethacin (B1671933) conjugates. mdpi.com This model, which was found to be statistically robust, identified that the average nucleophilic reactivity index for a nitrogen atom was a key descriptor influencing the analgesic activity. mdpi.com Similarly, a three-descriptor QSAR model was developed to describe the anti-inflammatory activity of these conjugates, highlighting the importance of charge-related descriptors. mdpi.com

In another study, QSAR modeling was performed on a series of propionic acid derivatives to understand their antimicrobial activity. researchgate.net The results indicated that topological parameters, such as Kier's alpha first-order shape index and the valence first-order molecular connectivity index, were crucial in governing the antibacterial and antifungal activities of these compounds. researchgate.net Furthermore, 3D-QSAR models have been developed for isobutylchalcones to predict their antibacterial and antifungal activities, which showed good correlation with in vitro results. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict and interpret the spectroscopic parameters of molecules, which aids in their structural characterization. For derivatives of this compound, theoretical calculations of spectroscopic data have been shown to be in good agreement with experimental findings.

The molecular structure of methyl 2-(4-isobutylphenyl)propanoate (MET-IBU) was confirmed using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, with computational analysis providing supportive data. nih.gov Similarly, the structures of triazole-based acetamide derivatives were verified using HRMS, FTIR, ¹³C-NMR, and ¹H-NMR, with theoretical calculations complementing the experimental data. mdpi.com

For a mutual prodrug of ibuprofen and sulphanilamide, the molecular geometry was optimized using DFT, and the calculated geometric parameters, vibrational assignments, and chemical shifts were compared with experimental data from FT-IR, ¹H-NMR, ¹³C-NMR, and ESI-MS, showing good correlation. nih.gov In a study of a novel unsymmetrical azine, theoretical IR frequencies calculated using DFT were found to be in good agreement with experimental values, and the analysis was further refined using Potential Energy Distribution (PED) calculations. researchgate.net Additionally, the theoretical NMR chemical shifts obtained by the GIAO method were compared with experimental data. researchgate.net

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving 4-isobutylphenyl compounds. By simulating reaction pathways and analyzing transition states, researchers can gain deep insights into the factors that control reaction rates and product selectivity. These theoretical studies complement experimental work, providing a molecular-level understanding that is often difficult to obtain through empirical methods alone. Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and energetics of reactants, intermediates, transition states, and products. numberanalytics.comresearchgate.net

One area where computational modeling has been applied to a 4-isobutylphenyl compound is in the study of the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug that features the 4-isobutylphenyl moiety. ewadirect.comcomsol.com While not this compound itself, the study of related compounds provides a clear example of how these computational methods are applied.

A key step in some greener synthesis routes for ibuprofen is the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453). researchgate.net The kinetics and mechanism of this reaction have been investigated, providing a model for understanding the behavior of 4-isobutylphenyl compounds in catalytic processes. researchgate.net

Kinetic Modeling of the Carbonylation of 1-(4-Isobutylphenyl)ethanol

In a study of the carbonylation of 1-(4-isobutylphenyl)ethanol using a homogeneous palladium catalyst system (PdCl₂(PPh₃)₂/TsOH/LiCl), a three-step reaction pathway was proposed. researchgate.net This pathway includes:

The formation of an active palladium(0) species. researchgate.net

The formation of the active carbonylation substrate, 1-(4-isobutylphenyl)ethyl chloride. researchgate.net

The main carbonylation catalytic cycle. researchgate.net

The study involved investigating the influence of various parameters on the reaction rate, such as the concentrations of the catalyst components and the substrate, as well as the partial pressure of carbon monoxide, over a temperature range of 378–398 K. researchgate.net Based on a simplified scheme, an empirical semibatch reactor model was developed, and the reaction rate parameters were determined. researchgate.net

The proposed catalytic cycle for the synthesis of ibuprofen from 1-(4-isobutylphenyl)ethanol involves several key transformations. comsol.com Initially, the alcohol undergoes dehydration to form 4-isobutylstyrene (B134460). This is followed by the addition of HCl to produce the active substrate, 1-(4-isobutylphenyl)ethyl chloride. comsol.com The palladium catalyst itself is transformed into an active anionic species, which then facilitates the carbonylation and subsequent hydrolysis of the substrate to yield ibuprofen. comsol.com

The following table summarizes the key reactions in this process:

Reaction NumberReaction DescriptionReactantsProducts
1Dehydration of alcohol1-(4-isobutylphenyl)ethanol, H⁺4-Isobutylstyrene, H₂O, H⁺
2Hydrohalogenation of alkene4-Isobutylstyrene, HCl1-(4-isobutylphenyl)ethyl chloride
3Dehydrohalogenation of active substrate1-(4-isobutylphenyl)ethyl chloride, Base4-Isobutylstyrene, HCl, Base
4Transformation of precatalystL₂PdCl₂L₂PdCl⁻
5Oxidative addition to catalyst1-(4-isobutylphenyl)ethyl chloride, L₂PdCl⁻-
6Carbonylation--
7Hydrolysis and catalyst regeneration-Ibuprofen, L₂PdCl⁻

Table adapted from a kinetic study of ibuprofen synthesis. comsol.com Note: "L" represents a ligand such as triphenylphosphine.

General Principles of Reaction Mechanism Modeling

The study of reaction mechanisms using computational chemistry is not limited to kinetic modeling. A variety of computational methods are used to explore the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. numberanalytics.com

Key computational approaches include:

Density Functional Theory (DFT): A widely used method that provides a good balance of accuracy and computational cost for studying the electronic structure of molecules, including transition states. numberanalytics.comresearchgate.net

Post-Hartree-Fock Methods: More computationally intensive methods like MP2 and coupled-cluster theory that can offer higher accuracy. numberanalytics.com

Transition State Search Algorithms: Algorithms such as the nudged elastic band (NEB) method are employed to locate the geometry and energy of transition states, which are critical for understanding reaction barriers. numberanalytics.com

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Computational studies can also provide insights into:

The geometry of transition states: This can influence the stereochemistry of the products. numberanalytics.com

The role of catalysts: Catalysts can stabilize the transition state, lowering the activation energy and accelerating the reaction. numberanalytics.com

Solvent effects: The surrounding solvent can influence the reaction pathway and energetics.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the literature, the methodologies are well-established and have been applied to closely related 4-isobutylphenyl compounds, demonstrating the potential of these approaches to provide a detailed understanding of their chemical reactivity.

Future Research Directions and Translational Perspectives

Emerging Applications of 4-Isobutylphenol-Derived Compounds

While this compound is a known precursor in the synthesis of widely used pharmaceuticals like ibuprofen (B1674241), current research is exploring the potential of its derivatives in new therapeutic areas. By chemically modifying the basic structure, scientists are developing novel compounds with specialized activities, ranging from enhanced anti-inflammatory effects to antioxidant and anti-cancer properties.

Recent studies have focused on synthesizing new derivatives by introducing different functional groups or heterocyclic rings to the 2-(4-isobutylphenyl)propionic acid backbone. For example, the creation of 1,3-thiazolidine-4-one derivatives has yielded compounds with significant antioxidant potential, in some cases comparable to vitamin E. mdpi.comresearchgate.net The cyclization of ibuprofen's acyl hydrazones into these thiazolidine-4-one structures was found to substantially increase their radical scavenging ability. mdpi.comresearchgate.net Specifically, derivatives containing nitro (NO₂) and amino (NH₂) groups on the phenyl ring demonstrated antioxidant activity approximately 23 times greater than the parent ibuprofen. researchgate.net

Another avenue of research involves the synthesis of 1,2,4-triazole-based acetamides derived from 2-(4-isobutylphenyl)propanoic acid. nih.gov These molecular hybrids are being investigated as potential anti-cancer agents, particularly against hepatocellular carcinoma. nih.gov One such derivative, featuring two methyl groups at the ortho-position, exhibited the highest anti-proliferative activity against the HepG2 cell line in laboratory studies. nih.gov Furthermore, the development of metal complexes with ibuprofen derivatives, such as (E)-2-(4-isobutylphenyl)-N'-(4-oxopentan-2-ylidene) propane (B168953) hydrazide, has shown promise for enhanced anti-inflammatory efficacy and COX-2 inhibition. nih.gov These findings suggest that the 4-isobutylphenyl scaffold is a versatile platform for developing a new generation of targeted therapeutics. nih.gov

Derivative ClassPotential ApplicationKey Research FindingReference
1,3-Thiazolidine-4-onesAntioxidant, Anti-inflammatoryCyclization of ibuprofen's acyl hydrazones led to increased antioxidant potential; certain derivatives were ~23 times more active than ibuprofen. mdpi.comresearchgate.net
1,2,4-Triazole-based AcetamidesAnti-cancer (Hepatocellular Carcinoma)A derivative with two ortho-methyl groups showed the highest anti-proliferative activity against the HepG2 cell line. nih.gov
Metal Complexes (Co, Cu, Ni, Gd, Sm)Anti-inflammatory (COX-2 Inhibition)Complexes showed superior binding energies and pharmacokinetic profiles compared to ibuprofen alone. nih.gov
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamideTherapeutic AgentSuccessfully synthesized as a new chlorine-containing ibuprofen derivative for biological activity studies. mdpi.com

Integration of Advanced Methodologies in this compound Research

The advancement of research into this compound and its related compounds is increasingly reliant on the integration of sophisticated analytical and modeling techniques. These methodologies provide deeper insights into chemical structures, reaction kinetics, and purity, and are essential for optimizing synthesis and detecting trace environmental contaminants.

Advanced characterization techniques are critical for analyzing the properties of this compound derivatives. Methods such as Differential Scanning Calorimetry (DSC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to determine thermodynamic properties, quantify purity, and confirm molecular structures. For instance, ¹H NMR is used to identify key proton signals, while FT-IR can confirm the presence of specific functional groups like the O-H stretch in alcohol derivatives.

For process optimization and impurity analysis in synthesis pathways, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods allow for the detection and quantification of impurities and byproducts at very low levels. Furthermore, kinetic modeling, such as applying Langmuir-Hinshelwood mechanisms, helps researchers understand rate-limiting steps in catalytic reactions, enabling more efficient process design. In environmental science, advanced techniques are crucial for monitoring the fate of these compounds. Polymer Inclusion Membranes (PIMs), analyzed by methods including SEM and FTIR, are being explored for the remediation of water contaminated with ibuprofen. msrjournal.com Advanced electroanalytical methods are also being developed for the sensitive detection of these compounds in pharmaceutical and environmental samples. researchgate.net

MethodologyApplication in this compound ResearchInformation ProvidedReference
Spectroscopy (NMR, FT-IR)Structural elucidation of new derivatives.Confirmation of molecular structure and functional groups. mdpi.com
Chromatography (HPLC-UV, GC-MS)Impurity profiling and quantification in synthesis; environmental detection.Purity levels, detection of byproducts and environmental residues.
Kinetic ModelingOptimizing catalytic synthesis processes.Identification of rate-limiting steps in chemical reactions.
Advanced Electroanalytical MethodsDetection of ibuprofen in pharmaceuticals and urine.Sensitive and quantitative measurement of the target analyte. researchgate.net
Polymer Inclusion Membranes (PIMs)Remediation of water contaminated with ibuprofen.Efficiency of extraction from aqueous solutions. msrjournal.com

Green Chemistry Principles in this compound Synthesis and Degradation

The application of green chemistry principles to the life cycle of this compound and its derivatives is a critical focus of future research, aiming to minimize environmental impact from production to disposal. yale.edumlsu.ac.in These principles guide the development of more sustainable synthetic routes and the design of molecules that degrade harmlessly in the environment.

In synthesis, key principles include catalysis, atom economy, and the use of safer solvents. yale.eduacs.org The transition from stoichiometric reagents to highly selective catalytic processes is a primary goal. yale.edu For instance, the industrial production of ibuprofen intermediates via catalytic hydrogenation is favored for its high atom economy, which minimizes waste by maximizing the incorporation of reactant atoms into the final product. acs.org Research into biocatalytic routes using enzymes like immobilized alcohol dehydrogenases represents a significant step forward, often allowing reactions to occur in aqueous media under mild conditions, which reduces energy consumption and avoids hazardous organic solvents. Comparing processes using metrics like the E-Factor (weight of waste per weight of product) highlights the environmental benefits of these greener alternatives.

The principle of "Design for Degradation" is particularly relevant for this compound, given its connection to the widely dispersed pharmaceutical ibuprofen. numberanalytics.comwordpress.com This principle involves designing chemical products that break down into innocuous substances after their intended use, preventing persistence in the environment. acs.orgnumberanalytics.com Research in this area focuses on understanding the mechanisms of degradation, such as biodegradation, hydrolysis, and photolysis, and designing molecular features that facilitate these processes without compromising the compound's function. acs.orgnumberanalytics.com For example, linear alkyl chains are often more readily biodegradable by microorganisms than branched chains. wordpress.com The ultimate goal is to create a closed loop where chemicals serve their purpose and then are either recycled or degrade in a predictable and safe manner.

Green Chemistry PrincipleApplication to this compound Life CycleResearch Focus/ExampleReference
CatalysisSynthesisUsing selective catalysts (e.g., biocatalysts, heterogeneous catalysts) over stoichiometric reagents to improve efficiency and reduce waste. yale.edu
Atom EconomySynthesisDesigning synthetic pathways (e.g., catalytic hydrogenation) that maximize the incorporation of all materials into the final product. mlsu.ac.inacs.org
Safer Solvents & AuxiliariesSynthesisReplacing hazardous organic solvents with greener alternatives like water or biobased solvents; developing biocatalytic routes in aqueous systems.
Design for Energy EfficiencySynthesisConducting reactions at ambient temperature and pressure, often enabled by highly active catalysts, to minimize energy requirements. yale.edu
Design for DegradationDegradationDesigning molecules that break down into harmless products after use; studying biodegradation and photodegradation pathways. acs.orgnumberanalytics.comwordpress.com

Addressing Knowledge Gaps in Environmental and Toxicological Profiles

Despite its widespread presence as a transformation product of ibuprofen, significant knowledge gaps remain concerning the environmental fate and full toxicological profile of this compound and other related degradation products. Future research must prioritize closing these gaps to enable a comprehensive risk assessment for ecosystems and human health.

A major area of uncertainty is the toxicity of intermediate compounds formed during the degradation of ibuprofen. d-nb.info Studies have shown that while parent pharmaceuticals are often the focus of monitoring, their degradation products, including this compound, can sometimes be more toxic than the original compound. d-nb.inforesearchgate.net The long-term ecotoxicological effects of these transformation products, particularly on sensitive marine and aquatic organisms, are largely unknown. researchgate.net There is a pressing need for more integrated, long-term studies that assess the impact of environmental concentrations on a wider range of species beyond standard models. researchgate.netresearchgate.net

Furthermore, current environmental risk assessment methodologies have limitations. researchgate.net They often rely on toxicity data for single organisms, which may not capture the complexity of ecosystem-level effects, and they frequently neglect the synergistic or antagonistic effects of the complex chemical mixtures found in waterways. researchgate.net To address this, non-target analysis approaches are needed to better understand the full range of transformation products present in the environment. researchgate.net The development and harmonization of more effective monitoring tools, such as suitable passive samplers for tracking pharmaceutical levels in seawater, are also crucial. researchgate.net Filling these data gaps, particularly concerning the chronic toxicity and environmental behavior of degradation intermediates like this compound, is essential for protecting environmental health. nih.gov

Identified Knowledge GapAreaProposed Research DirectionReference
Toxicity of degradation intermediatesEcotoxicologyConducting toxicological assays on transformation products, as they may be more toxic than the parent compound. d-nb.inforesearchgate.net
Long-term effects on diverse organismsEnvironmental HealthImplementing long-term ecotoxicological tests on sensitive marine species at environmentally relevant concentrations. researchgate.net
Impact of chemical mixturesEnvironmental Risk AssessmentInvestigating the combined toxic effects of pharmaceuticals and their metabolites as they exist in environmental mixtures. researchgate.net
Fate and full range of transformation productsEnvironmental ChemistryUtilizing non-target analysis to identify all degradation products and better understand their environmental fate. researchgate.net
Standardized environmental monitoringAnalytical ChemistryDeveloping and harmonizing passive samplers and other tools to accurately monitor low-level contamination in aquatic systems. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.